

A Comparative Spectroscopic Guide to 7-Bromo-2-methoxyquinoxaline Isomers

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Compound of Interest

Compound Name: 7-Bromo-2-methoxyquinoxaline

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, quinoxaline derivatives stand out for their diverse biological activities and unique photophysical properties.[1] The specific placement of substituents on the quinoxaline core can dramatically alter a molecule's function, making the unambiguous identification of isomers a critical step in research and development. This guide provides a comprehensive spectroscopic comparison of **7-Bromo-2-methoxyquinoxaline** and its positional isomers: 5-Bromo-2-methoxyquinoxaline, 6-Bromo-2-methoxyquinoxaline, and 8-Bromo-2-methoxyquinoxaline.

Through a detailed examination of their Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectra, this guide will equip researchers with the necessary tools to differentiate these closely related compounds. The presented data is a combination of experimentally reported values for analogous structures and high-quality predicted data where experimental spectra are not readily available.

Introduction to Quinoxaline Isomers and Their Significance

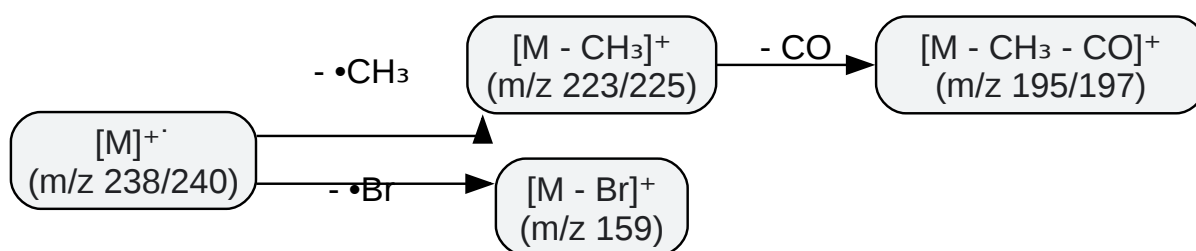
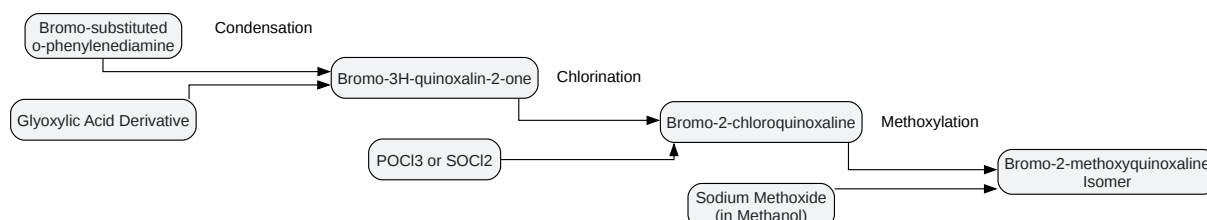
Quinoxalines are bicyclic heterocyclic compounds containing a benzene ring fused to a pyrazine ring. Their planar structure and electron-deficient nature make them ideal scaffolds for developing therapeutic agents, including anticancer, antibacterial, and antiviral drugs.[2] The introduction of a bromine atom and a methoxy group, as in the case of bromo-2-

methoxyquinoxalines, can significantly influence the molecule's lipophilicity, metabolic stability, and target-binding interactions.

Positional isomerism, where these substituents occupy different positions on the benzene portion of the quinoxaline ring, can lead to profound differences in biological activity and physical properties. Therefore, precise structural elucidation is paramount.

Synthetic Approach: A General Pathway to Bromo-2-methoxyquinoxalines

A robust and adaptable method for the synthesis of the target bromo-2-methoxyquinoxaline isomers involves a two-step process. This pathway begins with the synthesis of the corresponding bromo-2-chloroquinoxaline intermediate, followed by a nucleophilic aromatic substitution with sodium methoxide.



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References

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